molecular formula C11H14FNO2 B1461283 3-{[(4-Fluorophenyl)methyl]amino}butanoic acid CAS No. 1154386-79-4

3-{[(4-Fluorophenyl)methyl]amino}butanoic acid

Cat. No.: B1461283
CAS No.: 1154386-79-4
M. Wt: 211.23 g/mol
InChI Key: ATDUQTKIUQYPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Fluorophenyl)methyl]amino}butanoic acid is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-8(6-11(14)15)13-7-9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDUQTKIUQYPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(4-Fluorophenyl)methyl]amino}butanoic acid, also known as (3S)-3-amino-4-(4-fluorophenyl)butanoic acid, is a fluorinated amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological systems, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

  • Amino Group : Contributes to its classification as an amino acid.
  • Carboxylic Acid Group : Essential for its biochemical reactivity.
  • Fluorophenyl Substituent : Enhances lipophilicity and metabolic stability, which are critical for drug development.

These structural attributes are significant as they influence the compound's pharmacokinetics and pharmacodynamics.

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : The compound has been associated with neuroprotection, potentially acting on neurotransmitter systems. Computational models suggest it may interact with receptors and enzymes involved in metabolic pathways, enhancing binding affinity compared to non-fluorinated analogs.
  • GABA_B Receptor Agonism : Similar compounds have shown activity as GABA_B receptor agonists, which can lead to effects such as sedation, muscle relaxation, and anxiolysis. This mechanism is crucial for therapeutic applications in treating anxiety disorders and epilepsy.
  • Inhibition of Kynurenine-3-Hydroxylase : As a derivative of 4-phenyl-4-oxo-butanoic acid, it may inhibit kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This inhibition could be beneficial in conditions like Alzheimer's disease and Huntington's chorea .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
NeuroprotectionInteraction with neurotransmitter systems
GABA_B receptor agonismMimics GABA effects
Kynurenine pathway inhibitionPrevents neurodegeneration

Case Study: Neuroprotective Potential

A study utilizing quantitative structure-activity relationship (QSAR) modeling highlighted the compound's potential to modulate neurotransmission processes. The findings suggested that the fluorinated structure enhances its interaction profile with biological targets.

Case Study: GABAergic Modulation

Research on related compounds demonstrated significant anxiolytic effects through GABA_B receptor activation. The binding affinity studies indicated that these compounds could serve as valuable tools in understanding GABAergic signaling in neurological disorders.

Synthesis and Purification

Several synthetic routes have been developed to produce this compound with high enantiomeric purity. Common methods involve:

  • Reactions of Fluorobenzylamines : These reactions often utilize butyric acid derivatives under controlled conditions.
  • Purification Techniques : Techniques such as recrystallization or chromatography are employed to ensure high purity levels suitable for research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Fluorophenyl)methyl]amino}butanoic acid
Reactant of Route 2
3-{[(4-Fluorophenyl)methyl]amino}butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.